molecular formula C16H32O3 B7829640 12-Hydroxyhexadecanoic acid CAS No. 83646-62-2

12-Hydroxyhexadecanoic acid

Cat. No.: B7829640
CAS No.: 83646-62-2
M. Wt: 272.42 g/mol
InChI Key: VXLJMBUCOXFMGJ-UHFFFAOYSA-N
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Description

12-Hydroxyhexadecanoic acid (CAS 83646-62-2) is a significant long-chain hydroxy fatty acid with the molecular formula C16H32O3 and a molecular weight of 272.42 g/mol . This compound serves as a crucial analytical standard and a versatile biochemical precursor in several research domains.In botanical and natural product research, this compound is identified as a principal aglycone moiety of resin glycosides found in plants of the Convolvulaceae family, such as Calystegia hederacea . These complex glycosides, where the hydroxy fatty acid is glycosidically linked to oligosaccharides, are the subject of studies for their diverse biological activities, which include reported cytotoxic effects against human promyelocytic leukemia cells (HL-60) . The aglycone can be specifically identified in structural analysis by characteristic signals in 13C NMR spectroscopy, particularly the chemical shift of the C-14 methylene carbon .In the field of metabolism and disease biomarker research, this compound is esterified to form 12-hydroxyhexadecanoylcarnitine, a long-chain acylcarnitine . Acylcarnitines are essential for transporting fatty acids into mitochondria for β-oxidation. Altered levels of this specific acylcarnitine have been detected in human plasma and are investigated as potential biomarkers for several metabolic conditions, including type 2 diabetes mellitus and inherited disorders of long-chain fatty acid metabolism like long-chain 3-hydroxy acyl CoA dehydrogenase deficiency . Elevated levels in the postprandial state are also considered an indicator of insulin resistance .As a hydroxy fatty acid (HFA), it belongs to a class of compounds used in developing and studying the properties of biopolymers, such as the cutin in plant cuticles, and in lubricant formulations to improve performance characteristics .This product is provided for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, personal, veterinary, or household use of any kind.

Properties

IUPAC Name

12-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLJMBUCOXFMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574510
Record name 12-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83646-62-2
Record name 12-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83646-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Microbial Biosynthesis

Certain Pseudomonas and Bacillus species synthesize hydroxy fatty acids via cytochrome P450 enzymes. For example, P. putida KT2440 hydroxylates palmitic acid (C16:0) at the ω-1 position under aerobic conditions. Redirecting this activity to C12 would require protein engineering.

Key Enzymes :

  • CYP152A1 (P450BSβ) : Catalyzes α-hydroxylation of fatty acids but lacks C12 specificity.

  • Directed Evolution : Mutagenesis campaigns could shift regioselectivity, though no published efforts target C12 hydroxylation in C16 substrates.

Industrial Scalability Challenges

Feedstock Limitations

The absence of natural precursors for 12-HHDA necessitates entirely synthetic routes, increasing production costs. By contrast, 12-HSA benefits from castor oil’s abundance.

Purification Difficulties

Separation of 12-HHDA from regioisomers (e.g., 10- or 14-hydroxy derivatives) would require advanced chromatography, as outlined for 12-HSA.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Potential
Chemical SynthesisHigh purityMulti-step, costly reagents15–30%
Microbial ProductionSustainableRequires enzyme engineering<5%
Hybrid ApproachesCombines chemical/biological stepsUnproven for 12-HHDAUnknown

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-Hydroxyhexadecanoic acid can undergo oxidation to form keto acids.

    Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cosmetic and Dermatological Applications

1.1 Antimicrobial Properties

Recent studies have demonstrated that 12-HSA can enhance the production of skin antimicrobial peptides (AMPs), which play a crucial role in skin immunity. In vitro experiments showed that treating skin cells with 12-HSA significantly upregulated AMP gene expression. Furthermore, clinical trials indicated that handwash formulations containing 12-HSA provided long-lasting protection against bacterial challenges, such as E. coli, suggesting its potential as a key ingredient in hygiene products .

1.2 Skin Barrier Enhancement

12-HSA has been shown to improve skin barrier function, particularly in the context of stress-induced hyperpigmentation. In experiments using reconstructed human skin equivalents, 12-HSA effectively mitigated the adverse effects of oxidative stressors, enhancing barrier integrity and exhibiting anti-inflammatory properties . This suggests its utility in formulations aimed at protecting and restoring skin health.

Pharmaceutical Applications

2.1 Drug Delivery Systems

The compound is utilized in developing temperature-sensitive gel-nanocarriers for drug delivery. These systems leverage 12-HSA's gelling properties to create sustained-release formulations that enhance the therapeutic effects of drugs like paclitaxel. The gel-nanocarriers have shown promise in improving drug solubility and bioavailability, making them suitable for various pharmaceutical applications .

2.2 Anti-inflammatory Effects

Research indicates that 12-HSA possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its ability to modulate lipid metabolism and enhance ceramide production has been linked to improved skin health outcomes, particularly in inflammatory skin disorders .

Material Science Applications

3.1 Gelling Agent

In material science, 12-HSA is recognized for its ability to form organogels when combined with organic solvents. These gels have applications in food technology and cosmetics due to their stability and ability to encapsulate active ingredients effectively . The critical gelation concentrations and mechanical properties of these organogels have been extensively studied, revealing their potential for various industrial applications .

3.2 Self-assembled Structures

The self-assembly of 12-HSA into fibrillar networks has been explored for creating nanostructured materials. These structures can be used in various applications, including drug delivery systems and as scaffolds for tissue engineering due to their biocompatibility and tunable properties .

Summary of Findings

The following table summarizes key findings from recent studies on the applications of 12-Hydroxyhexadecanoic acid:

Application AreaKey FindingsReferences
Cosmetic/DermatologicalEnhances AMPs; improves skin barrier; anti-inflammatory effects
PharmaceuticalUsed in drug delivery systems; improves drug solubility
Material ScienceForms stable organogels; self-assembled nanostructures

Mechanism of Action

The mechanism of action of 12-hydroxyhexadecanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, which can affect the fluidity and function of cell membranes. Additionally, it can be metabolized by enzymes such as fatty acid hydroxylases, influencing various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxyl Group Placement

The position of the hydroxyl group on the carbon chain significantly influences chemical properties and biological activity:

  • 2-Hydroxyhexadecanoic acid (CAS: 764-67-0): Features a hydroxyl group at the 2nd (α) position. It is documented as a long-chain fatty acid with distinct metabolic pathways .
  • 11-Hydroxyhexadecanoic acid: Found in Convolvulus arvensis, this isomer has a hydroxyl group at the 11th position. Its closer proximity to the center of the chain may reduce solubility but improve integration into lipid bilayers .
  • 12-Hydroxyhexadecanoic acid: The mid-chain hydroxyl group at C12 balances hydrophobicity and reactivity, making it suitable for forming ester linkages in complex lipids like FAHFAs (fatty acid esters of hydroxy fatty acids), which are linked to insulin sensitivity .

Key Insight : Mid-chain hydroxylation (e.g., C12) facilitates participation in lipid esterification, while terminal hydroxylation (e.g., C2) enhances solubility .

Chain Length Variants

12-Hydroxydodecanoic Acid (C₁₂H₂₄O₃)
  • A shorter-chain analogue with a hydroxyl group at C12.
  • Molecular weight: 216.32 g/mol vs. 272.43 g/mol for this compound .
  • Applications: Used in polymer synthesis and surfactants due to its shorter chain and higher solubility .
12-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃)
  • An 18-carbon variant with a hydroxyl group at C12.
  • The extended chain increases hydrophobicity, making it more suitable for lubricants and adhesives .

Key Insight : Longer chains (C18) enhance lipid membrane integration, while shorter chains (C12) improve industrial processing .

Functional Group Substitution

12-Methylhexadecanoic Acid (C₁₇H₃₄O₂)
  • Replaces the hydroxyl group with a methyl (-CH₃) group at C12.
  • Molecular weight: 270.46 g/mol, higher than this compound due to the methyl group’s mass .
  • Properties: Increased hydrophobicity and reduced hydrogen-bonding capacity compared to the hydroxylated counterpart.

Key Insight : Methyl substitution reduces polarity, favoring applications in hydrophobic coatings or biofuels .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Hydroxyl Position Key Source/Application
This compound C₁₆H₃₂O₃ 272.43 C12 Plants (O. turpethum), FAHFAs
2-Hydroxyhexadecanoic acid C₁₆H₃₂O₃ 272.43 C2 Metabolic studies
12-Hydroxydodecanoic acid C₁₂H₂₄O₃ 216.32 C12 Surfactants, polymers
12-Methylhexadecanoic acid C₁₇H₃₄O₂ 270.46 N/A (methyl at C12) Hydrophobic coatings
12-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 300.48 C12 Lubricants, adhesives

Biological Activity

12-Hydroxyhexadecanoic acid (12-HHA), also known as 12-hydroxy-octadecanoate or DL-12-hydroxy stearate, is a long-chain fatty acid that has garnered attention for its biological activities. This compound is primarily recognized for its roles in modulating cellular functions, influencing metabolic pathways, and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 12-HHA, including research findings, case studies, and data tables.

12-HHA is characterized by:

  • Molecular Formula : C18H36O3
  • Molecular Weight : 300.48 g/mol
  • Solubility : Practically insoluble in water, hydrophobic in nature .

PPAR Activation

12-HHA has been identified as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARα and PPARγ. These receptors play crucial roles in lipid metabolism and inflammatory responses. Studies indicate that 12-HHA can modulate the expression of genes involved in lipid metabolism and inflammation, leading to various physiological effects.

Antimicrobial Activity

Recent research has demonstrated that 12-HHA can upregulate skin antimicrobial peptides (AMPs), enhancing the skin's defense mechanisms against pathogens. In vitro studies showed that skin cells treated with 12-HHA exhibited increased expression of several AMP genes, suggesting its potential as a topical agent for improving skin health .

Skin Health

12-HHA has shown promising results in dermatological applications. It has been reported to:

  • Increase collagen synthesis, which is vital for skin elasticity and repair.
  • Inhibit matrix metalloproteinase-1 (MMP-1) expression, reducing skin aging signs like wrinkles and age spots .
  • Modulate fibroblast activity and keratinocyte differentiation, promoting healthier skin regeneration.

Metabolic Effects

In animal studies, 12-HHA has been linked to:

  • Altered lipid profiles and reduced fat accumulation in tissues.
  • Improved metabolic parameters in models of obesity and diabetes .

Case Studies

  • Skin Aging Study
    • Objective : To evaluate the effects of 12-HHA on skin aging.
    • Method : In vitro treatment of human dermal fibroblasts with varying concentrations of 12-HHA.
    • Results : Significant increases in collagen types I and III were observed, alongside reduced MMP-1 levels, indicating a protective effect against UV-induced skin damage .
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial properties of 12-HHA.
    • Method : Skin cells were treated with 12-HHA and analyzed for AMP gene expression.
    • Results : Enhanced expression of AMPs was noted, suggesting potential use in treating skin infections .

Data Tables

Biological ActivityEffectReference
Collagen SynthesisIncreased types I & III
MMP-1 ExpressionInhibition
AMP Gene ExpressionUpregulation
Lipid AccumulationReduced

Q & A

Q. How can isotopic labeling track the fate of this compound in vivo?

  • Methodological Answer : Administer 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled compound to murine models. Use kinetic flux analysis and imaging mass spectrometry to map tissue distribution and metabolic incorporation into FAHFA lipids .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-Hydroxyhexadecanoic acid
Reactant of Route 2
12-Hydroxyhexadecanoic acid

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